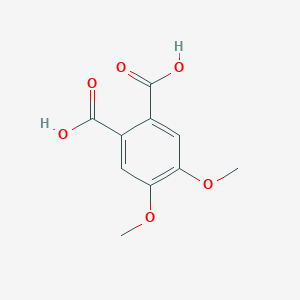

4,5-Dimethoxyphthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBDLRWFSRLIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302955 | |

| Record name | m-Hemipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4,5-Dimethoxy-1,2-benzenedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

577-68-4 | |

| Record name | 4,5-Dimethoxyphthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Hemipic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Hemipic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethoxy-1,2-benzenedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 - 175 °C | |

| Record name | 4,5-Dimethoxy-1,2-benzenedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033893 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Methodologies of 4,5 Dimethoxyphthalic Acid and Its Analogs

Established Synthetic Routes to Dimethoxybenzoic Acid Intermediates

The journey to 4,5-dimethoxyphthalic acid often begins with the synthesis of appropriately substituted dimethoxybenzoic acid precursors. Several strategies have been developed to achieve this, starting from more readily available materials.

Bromination-Hydrolysis Approaches (e.g., from 3,4-dimethoxybenzoic acid)

A plausible, though not extensively documented, pathway to this compound involves the strategic functionalization of 3,4-dimethoxybenzoic acid (veratric acid). This approach would logically proceed through a sequence of bromination followed by oxidation of an introduced methyl group, and finally, if necessary, hydrolysis.

The initial step would be the bromination of a derivative of 3,4-dimethoxybenzoic acid. For instance, 3,4-dimethoxytoluene (B46254) can be brominated to yield 2-bromo-4,5-dimethoxytoluene. This intermediate can then be oxidized using a strong oxidizing agent like potassium permanganate (B83412) to afford 2-bromo-4,5-dimethoxybenzoic acid. While this provides a bromo-substituted dimethoxybenzoic acid, further steps would be required to introduce the second carboxylic acid group to form the phthalic acid. A potential, albeit challenging, subsequent step could involve a metal-catalyzed carboxylation or a more classical route involving conversion of the bromo group to a nitrile followed by hydrolysis.

A more direct, yet synthetically challenging, approach could involve the bromination of a pre-functionalized veratric acid derivative where a second potential carboxyl group precursor is already in place. The success of such a route would heavily depend on the directing effects of the substituents and the careful choice of reaction conditions to achieve the desired regioselectivity.

Selective Demethylation Strategies (e.g., from 2,4,5-trimethoxybenzoic acid)

Selective demethylation of polymethoxybenzoic acids presents an alternative and often more controlled route to desired dimethoxybenzoic acid intermediates. The synthesis of 2-hydroxy-4,5-dimethoxybenzoic acid from 2,4,5-trimethoxybenzoic acid is a documented example of this strategy. In this process, the methoxy (B1213986) group at the 2-position is selectively cleaved, often using reagents that can be directed by chelation or are sensitive to steric hindrance. For example, reaction with piperazine (B1678402) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures has been shown to effect this transformation with high yields.

While this specific example yields a hydroxy-dimethoxybenzoic acid, the principle of selective demethylation is broadly applicable. For instance, the demethylation of 3,4,5-trimethoxybenzoic acid to produce 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) is a well-established industrial process. This reaction can be carried out in either acidic or basic media. google.comjustia.com Basic conditions often involve heating with an excess of an alkali hydroxide (B78521) in a high-boiling solvent like ethylene (B1197577) glycol. google.comjustia.com

To arrive at a precursor for this compound, one would need to start with a trimethoxybenzoic acid that, upon selective demethylation, would yield a product amenable to further functionalization into a phthalic acid. The choice of demethylating agent and reaction conditions is crucial for achieving the desired regioselectivity, as different reagents can favor cleavage at different positions.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 2,4,5-Trimethoxybenzoic acid | Piperazine, DMSO | 2-Hydroxy-4,5-dimethoxybenzoic acid | 67 | Patent Info |

| 2,4,5-Trimethoxybenzoic acid | Piperazine, N,N-Dimethylacetamide | 2-Hydroxy-4,5-dimethoxybenzoic acid | 95.3 | Patent Info |

| 3,4,5-Trimethoxybenzoic acid | Alkali hydroxide, Ethylene glycol | 4-Hydroxy-3,5-dimethoxybenzoic acid | - | google.comjustia.com |

Modification of Benzoic Acid or its Derivatives

The synthesis of dimethoxybenzoic acid intermediates can also be achieved through the modification of simpler benzoic acid derivatives. A common strategy is the Friedel-Crafts acylation of a dimethoxybenzene with phthalic anhydride (B1165640). For example, the reaction of p-dimethoxybenzene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride yields 2-(2',5'-dimethoxybenzoyl)benzoic acid. prepchem.com This reaction introduces the second carboxylic acid precursor in a single step.

Another approach involves the direct carboxylation of a substituted aromatic compound. For instance, 2,4-dimethylbenzoic acid can be prepared from m-xylene (B151644) via a carboxylation reaction using carbon dioxide in the presence of aluminum chloride. google.com This principle could be extended to appropriately substituted dimethoxybenzenes to introduce a carboxyl group.

Furthermore, starting from a simple benzoic acid, a sequence of reactions including nitration, reduction, hydroxylation, and subsequent methylation can be employed to introduce the desired methoxy groups. This multi-step approach offers flexibility in the placement of substituents.

Synthetic Pathways to Dimethoxyphthalic Anhydride and Related Compounds

4,5-Dimethoxyphthalic anhydride is a key derivative of this compound and is often the desired product for subsequent reactions. Its synthesis can be achieved through a couple of primary routes.

The most direct method is the acid-catalyzed dehydration of this compound. This intramolecular cyclization is typically carried out by heating the diacid with a strong dehydrating agent such as concentrated sulfuric acid or acetic anhydride. cuikangsynthesis.com The reaction proceeds at high temperatures, and care must be taken to avoid side reactions such as demethylation of the methoxy groups. cuikangsynthesis.com

Chemical Reactivity and Functionalization of this compound Derivatives

The carboxylic acid groups of this compound and the anhydride ring of 4,5-dimethoxyphthalic anhydride are reactive sites for a variety of chemical transformations, with esterification being a particularly important reaction.

Esterification Reactions and Phenolic Ester Formation

The esterification of this compound can be achieved through standard methods, such as the Fischer esterification. This involves reacting the diacid with an excess of an alcohol in the presence of an acid catalyst, like sulfuric acid, to produce the corresponding dialkyl ester. For example, dimethyl 4,5-dichlorophthalate has been prepared from 4,5-dichlorophthalic acid, demonstrating the applicability of this method to substituted phthalic acids. nih.gov The synthesis of methyl 3,4-dimethoxybenzoate from veratric acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a catalyst with methanol (B129727) also highlights a mild and efficient esterification method. google.com

The formation of phenolic esters, where the hydroxyl group of a phenol (B47542) acts as the nucleophile, can also be accomplished. This can be achieved by reacting this compound or its more reactive anhydride derivative with a phenol. The direct esterification of phenols with carboxylic acids can be catalyzed by strong acids. google.com Alternatively, coupling agents can be used to facilitate the reaction. For instance, the esterification of benzoic acid derivatives with 4-nitrophenol (B140041) can be achieved using DCC and 4-dimethylaminopyridine (B28879) (DMAP).

The reaction of a fluorophthalic anhydride with a phenol in the presence of potassium fluoride (B91410) and a polar, aprotic solvent is another effective method for synthesizing phenoxy phthalic anhydrides, which can be considered a form of phenolic ester. google.com For example, 4-fluorophthalic anhydride reacts with 2,6-dimethylphenol (B121312) in sulfolane (B150427) with potassium fluoride to yield 4-(2,6-dimethylphenoxy)phthalic anhydride. google.com This methodology could potentially be applied to a suitably functionalized dimethoxyphthalic anhydride derivative.

| Esterification Type | Reactants | Catalyst/Reagent | Product Type | Reference |

| Fischer Esterification | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Alkyl Ester | nih.gov |

| DCC Coupling | Carboxylic Acid, Alcohol | Dicyclohexylcarbodiimide (DCC) | Alkyl Ester | google.com |

| Phenolic Esterification | Carboxylic Acid, Phenol | Strong Acid | Phenolic Ester | google.com |

| DCC/DMAP Coupling | Carboxylic Acid, Phenol | DCC, 4-Dimethylaminopyridine (DMAP) | Phenolic Ester | - |

| Anhydride-Phenol Reaction | Fluorophthalic Anhydride, Phenol | Potassium Fluoride, Sulfolane | Phenoxy Phthalic Anhydride | google.com |

Nucleophilic Additions to Unsaturated Systems Activated by Carboxylic Groups

The carboxylic acid groups in certain unsaturated systems play a crucial role in activating adjacent carbon-carbon double bonds towards nucleophilic attack. In a manner analogous to α,β-unsaturated aldehydes and ketones, the electron-withdrawing nature of the carboxyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. researchgate.netnih.govnih.gov This type of reaction is known as conjugate addition or 1,4-addition.

The reactivity and the outcome of the reaction (1,2-addition vs. 1,4-addition) are influenced by the nature of the nucleophile. aalto.finih.gov Strong, "hard" nucleophiles, such as organolithium reagents, tend to favor direct (1,2) addition to the carbonyl carbon. In contrast, weaker, "soft" nucleophiles, such as amines, thiols, and cuprates, predominantly undergo conjugate (1,4) addition. nih.gov Reversible 1,4-addition of water to α,β-unsaturated carboxylic acids is a key step in several biological pathways, such as the conversion of cis-aconitate to isocitrate in the citric acid cycle. researchgate.netnih.gov

| Reaction Type | Activating Group | Key Intermediate | Typical Nucleophiles | Product Type |

| Conjugate Addition | Carboxylic Acid (-COOH) | Enolate | Amines, Thiols, Cuprates | 1,4-Adduct |

| Direct Addition | Carboxylic Acid (-COOH) | Tetrahedral Alkoxide | Organolithium Reagents | 1,2-Adduct |

Rearrangement Reactions (e.g., Curtius rearrangement in related dimethoxybenzoic acids)

Rearrangement reactions are fundamental in organic synthesis for restructuring the carbon skeleton of a molecule. The Curtius rearrangement is a versatile and widely used reaction for the conversion of carboxylic acids into primary amines, carbamates, or ureas, with the loss of one carbon atom. nih.govmdpi.comresearchgate.net This reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal or photochemical decomposition to form an isocyanate. nih.govmdpi.comdergipark.org.tr

The process begins with the conversion of the carboxylic acid to an acyl azide. This can be achieved by reacting an acyl chloride or a mixed anhydride with an azide salt, or more directly by using reagents like diphenylphosphoryl azide (DPPA). researchgate.netresearchgate.net Upon heating, the acyl azide rearranges, losing nitrogen gas in a concerted step to form an isocyanate. mdpi.com A key feature of this rearrangement is that the migrating group (the R-group attached to the carbonyl) retains its stereochemical configuration. mdpi.comresearchgate.net

The resulting isocyanate is a reactive intermediate that can be trapped by various nucleophiles. nih.govmdpi.com

Reaction with water followed by decarboxylation of the intermediate carbamic acid yields a primary amine. dergipark.org.tr

Reaction with an alcohol yields a carbamate.

Reaction with an amine yields a urea (B33335) derivative.

This reaction is applicable to a wide range of carboxylic acids, including aromatic ones like dimethoxybenzoic acids. For a compound like this compound, the Curtius rearrangement could be applied stepwise to one or both of the carboxylic acid groups, providing a synthetic route to aminobenzoic acid derivatives or phenylenediamines, which are valuable synthetic intermediates.

| Starting Material | Key Reagent(s) | Key Intermediate | Final Product (Example with H₂O) |

| Carboxylic Acid (R-COOH) | NaN₃ (from acyl chloride) or DPPA | Acyl Azide (R-CON₃) | Primary Amine (R-NH₂) |

| Dimethoxybenzoic Acid | DPPA, Heat | Dimethoxy-phenylisocyanate | Dimethoxyaniline |

Amination and Acylamidation Reactions

Amination and acylamidation refer to the formation of amide bonds from carboxylic acids. The direct reaction of a carboxylic acid like this compound with an amine is generally unfavorable as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. mdpi.com Therefore, the carboxylic acid group must first be "activated" to facilitate nucleophilic attack by the amine.

Common methods for activation include:

Conversion to Acyl Chlorides : Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts it into a highly reactive acyl chloride. The subsequent addition of an amine readily forms the amide with the elimination of HCl. A non-nucleophilic base, such as pyridine, is often added to neutralize the HCl byproduct. ekb.eg

Conversion to Anhydrides : The carboxylic acid can be converted to an anhydride, which is also a good acylating agent. For a dicarboxylic acid like this compound, intramolecular dehydration can form a cyclic anhydride (4,5-dimethoxyphthalic anhydride). This anhydride can then react with an amine to open the ring and form a mono-amide, or with excess amine under harsher conditions to form a diamide.

Use of Coupling Reagents : A wide variety of coupling reagents are used in modern organic synthesis to facilitate amide bond formation directly from carboxylic acids without isolating an activated intermediate. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (DMAP), are common. mdpi.com These reagents form a highly reactive activated ester in situ, which is then readily attacked by the amine.

Acylamidation involves the reaction of an already formed amide with an acylating agent. Alternatively, in the context of this compound, it can refer to the formation of N-acyl derivatives. For example, phthalic anhydride reacts with amino acids to form N-phthalimido amino acids, a reaction that proceeds via acylation of the amino group.

Role as a Precursor in Complex Molecule Synthesis

This compound and its derivatives, such as the corresponding anhydride or dinitrile, are valuable building blocks for the synthesis of more complex molecules due to the presence of multiple reactive functional groups on the aromatic ring.

Fluorinated Aromatic Compounds

While direct fluorination of this compound is not a standard procedure, it can serve as a precursor to fluorinated analogs through multi-step synthetic sequences. A plausible route involves the transformation of one of the carboxylic acid groups into an amine via the Curtius rearrangement (as described in 2.3.3) or a related transformation like the Hofmann or Schmidt reaction. The resulting amino-dimethoxybenzoic acid derivative can then be converted to a diazonium salt by treatment with nitrous acid (e.g., from NaNO₂ and HCl). The diazonium group can then be replaced by fluorine using the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt, or by using other modern fluorinating agents. This sequence provides a method for the regioselective introduction of a fluorine atom onto the aromatic ring.

Biologically Active Molecules

The 4,5-disubstituted phthalic acid framework is a key component in a variety of biologically active compounds.

Phthalocyanine Precursors : Derivatives of this compound are important precursors for the synthesis of substituted phthalocyanines. researchgate.net Phthalocyanines are large, aromatic macrocycles, structurally similar to porphyrins, that can chelate a wide variety of metal ions. researchgate.netaalto.fi The synthesis often involves the cyclotetramerization of phthalonitrile (B49051) derivatives. dergipark.org.tr this compound can be converted to 4,5-dimethoxyphthalonitrile, which can then be used to synthesize octamethoxy-substituted phthalocyanines. These complex molecules have applications as photosensitizers in photodynamic therapy (PDT) for cancer, where they generate reactive oxygen species upon irradiation with light to kill tumor cells. researchgate.net

Isoindole Alkaloids and Derivatives : The phthalic acid structure is the core of the isoindole ring system. Natural products and synthetic molecules containing the isoindole scaffold exhibit a wide range of biological activities. nih.gov 4,5-Dimethoxyphthalic anhydride, readily prepared from the acid, can react with amines and amino acids to form phthalimide (B116566) derivatives. These derivatives have been investigated for antimicrobial, anti-inflammatory, and anticonvulsant properties. The structural similarity to thalidomide, a well-known isoindole derivative, suggests the potential for developing new analogs with therapeutic properties.

Antiviral and Anticancer Agents : The phthalic acid moiety is found in various synthetic compounds screened for biological activity. For example, derivatives of phthalic anhydride have been used to synthesize compounds with potential antiviral properties. nih.gov Furthermore, esters of phthalic acid have been isolated from natural sources and shown to possess antimicrobial and antitumor activities. The dimethoxy substitution pattern on the aromatic ring of this compound is a common feature in many natural products and pharmacologically active molecules, often influencing their binding to biological targets and their metabolic stability.

Advanced Spectroscopic and Chromatographic Characterization Techniques in 4,5 Dimethoxyphthalic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton NMR (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 4,5-Dimethoxyphthalic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) of the two aromatic protons would be influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid groups. The six protons of the two equivalent methoxy groups would appear as a sharp singlet. The acidic protons of the two carboxylic acid groups would typically appear as a broad singlet at a downfield chemical shift, though this signal can be concentration-dependent and may exchange with deuterium (B1214612) in solvents like D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: This table is predictive based on the structure. Experimental values may vary based on solvent and concentration.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H | ~7.3 - 7.6 | Singlet | 2H |

| Methoxy -OCH₃ | ~3.9 - 4.1 | Singlet | 6H |

Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would display signals for the carbonyl carbons of the carboxylic acids, the four aromatic carbons (two with attached protons and two with substituents), and the methoxy carbons. The chemical shifts of the aromatic carbons are diagnostic of their substitution pattern, while the carbonyl carbons appear significantly downfield. oregonstate.edu Quaternary carbons, those without attached hydrogens, typically show weaker signals. oregonstate.edu

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Phthalic Acid Analogs Note: Data for specific phthalate (B1215562) analogs are used to illustrate typical chemical shift ranges. chemicalbook.comuni-plovdiv.bg

| Carbon Type | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 190 |

| Aromatic (C-O) | 145 - 160 |

| Aromatic (C-C=O) | 130 - 140 |

| Aromatic (C-H) | 110 - 130 |

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. restek.com For a compound like this compound, which is polar and has low volatility, derivatization (e.g., esterification to form a more volatile methyl ester) is often required before GC-MS analysis. frontiersin.org The gas chromatogram separates the analyte from other components in a mixture, and the mass spectrometer then provides a mass spectrum for the eluted compound. restek.com The mass spectrum would show a molecular ion peak corresponding to the derivatized molecule's mass and a characteristic fragmentation pattern, which aids in its identification. Common fragmentation pathways for phthalate esters include the loss of alkoxy groups and the formation of a stable phthalic anhydride (B1165640) fragment. oregonstate.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of polar, non-volatile compounds like this compound, as it does not typically require derivatization. nih.gov The compound is separated by a liquid chromatograph and then ionized, commonly using techniques like Electrospray Ionization (ESI), before entering the mass spectrometer. ub.edushimadzu.com LC-MS/MS methods, using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, provide high sensitivity and selectivity for quantifying phthalates in complex matrices. nih.govsciex.com The precursor ion (e.g., [M+H]⁺) is selected and fragmented to produce specific product ions, creating a highly specific analytical signal for the target molecule. sciex.com

Table 3: Predicted Key Mass-to-Charge Ratios (m/z) for this compound in MS Analysis Note: This table is predictive. M = Molecular Weight of this compound (226.18 g/mol ). Fragmentation patterns are based on typical behavior of related compounds.

| Ion | Predicted m/z | Ionization Mode | Description |

|---|---|---|---|

| [M+H]⁺ | 227.06 | ESI (+) | Protonated molecule |

| [M-H]⁻ | 225.04 | ESI (-) | Deprotonated molecule |

| [M-H₂O]⁺ | 209.05 | EI / ESI (+) | Loss of water |

| [M-CH₃]⁺ | 212.04 | EI / ESI (+) | Loss of a methyl radical |

| [M-OCH₃]⁺ | 196.03 | EI / ESI (+) | Loss of a methoxy radical |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, a very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid group would appear around 1700 cm⁻¹. researchgate.netlibretexts.org Other key absorptions include C-O stretching vibrations for the ether and carboxylic acid groups in the 1200-1300 cm⁻¹ range and aromatic C=C stretching bands between 1450 and 1600 cm⁻¹. libretexts.orgpressbooks.pub

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric C=O stretching and aromatic ring vibrations often produce strong signals. semanticscholar.orgmdpi.com Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict and help assign the vibrational modes observed in experimental Raman spectra for phthalate esters. semanticscholar.orgmdpi.com

Table 4: Characteristic Vibrational Spectroscopy Frequencies for this compound Note: Wavenumber ranges are based on typical values for the specified functional groups. researchgate.netlibretexts.orgpressbooks.pub

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Broad | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H (Methoxy) | Stretch | 2850 - 2960 | Medium | Medium |

| Carboxylic Acid C=O | Stretch | 1680 - 1725 | Strong | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within this compound. The molecule's structure contains several chromophores—the benzene (B151609) ring, two carboxylic acid groups, and two methoxy groups—that absorb UV radiation, causing the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The primary electronic transitions observed for aromatic carboxylic acids like this compound are π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. The highly conjugated system of the benzene ring gives rise to intense π → π* transitions. The carbonyl groups of the carboxylic acid moieties and the oxygen atoms of the methoxy groups contain non-bonding electrons (n electrons), which can undergo lower-energy n → π* transitions.

While specific spectral data for this compound is not widely published, analysis of the parent compound, phthalic acid, provides a relevant reference. Phthalic acid exhibits two main absorption bands in alcohol, with maxima (λmax) at approximately 225 nm and 275 nm nih.gov. Phenolic acids based on the benzoic acid framework generally show absorbance maxima in the 200 to 290 nm range researchgate.net. The absorption profile of this compound is expected to be similar, with potential shifts in wavelength and intensity due to the electron-donating effects of the two methoxy groups on the benzene ring.

| Electronic Transition Type | Associated Chromophore | Expected Absorption Range (λmax) | Relative Intensity |

|---|---|---|---|

| π → π | Benzene Ring / Carbonyl C=O | ~220 - 240 nm | High |

| π → π | Benzene Ring | ~270 - 290 nm | Medium to Low |

| n → π* | Carbonyl C=O | >300 nm | Low (Often obscured) |

These data are fundamental for quantitative analysis using techniques like HPLC with a UV detector and for understanding the compound's photochemical properties.

X-ray Diffraction (XRD) for Crystalline Structure and Conformation Determination

X-ray Diffraction (XRD), specifically single-crystal XRD, is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information about the molecule's crystalline structure, including the unit cell dimensions, space group, and the exact conformation of the this compound molecule.

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be resolved. This analysis reveals critical structural details such as:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The spatial orientation of the substituent groups. For this compound, this includes the dihedral angles between the plane of the benzene ring and the two carboxylic acid groups, as well as the orientation of the methoxy groups.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., between carboxylic acid groups of adjacent molecules) and other non-covalent interactions that dictate the crystal packing.

While XRD is a powerful tool for this purpose, a publicly accessible, fully determined crystal structure for this compound was not identified in searches of crystallographic databases like the Cambridge Structural Database (CSD) cam.ac.ukcam.ac.uk. However, the analysis of closely related structures, such as substituted phthalates, confirms that XRD can reveal significant conformational details, like the degree of planarity or deviation of the carboxylic or ester groups relative to the aromatic ring.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separations

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity of this compound and separating it from impurities such as starting materials, by-products, or degradation products. The most common mode for this analysis is Reversed-Phase HPLC (RP-HPLC).

In a typical RP-HPLC setup, this compound is dissolved in a suitable solvent and injected into the system. It is then carried by a polar mobile phase through a column packed with a nonpolar stationary phase, most commonly octadecyl-functionalized silica (B1680970) (C18). The separation is based on the differential partitioning of the analyte and impurities between the two phases. Being moderately polar, this compound is retained on the nonpolar stationary phase, and its elution is controlled by the composition of the mobile phase.

Purity is determined using a detector, typically a UV-Vis or Photodiode Array (PDA) detector set to a wavelength where the compound strongly absorbs light (e.g., near one of its λmax values, such as ~254 nm or ~275 nm) ut.ac.ir. The output is a chromatogram, where the area of the peak corresponding to this compound is compared to the total area of all detected peaks. The purity is often expressed as a percentage of the main peak area relative to the total peak area.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (Octadecyl silica), 250 mm x 4.6 mm, 5 µm | Provides nonpolar stationary phase for retention. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol (B129727) and acidified water (e.g., 0.1% Phosphoric Acid) | The organic solvent elutes the compound; the acid suppresses ionization for better peak shape. |

| Flow Rate | 0.7 - 1.0 mL/min | Controls the speed of the analysis and resolution. |

| Detection | UV at 210 nm, 254 nm, or 275 nm | Monitors the eluent for UV-absorbing compounds. |

| Injection Volume | 10 - 20 µL | Standard volume for introducing the sample. |

This method is highly reproducible and sensitive, making it ideal for quality control in both laboratory and industrial settings ut.ac.irpan.olsztyn.plresearchgate.net.

Gel Permeation Chromatography (GPC) for Molecular Size Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size, or more accurately, their hydrodynamic volume in solution. It is the primary method for determining the molecular weight distribution of polymers and macromolecules.

The GPC system consists of a column packed with porous beads of a specific size range. When a sample is passed through the column, large molecules that cannot enter the pores travel around the beads and elute quickly. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later.

However, GPC is not an appropriate or informative technique for analyzing the molecular size distribution of a small, well-defined molecule like this compound (molecular weight: 226.18 g/mol ) scbt.com. The concept of a "molecular size distribution" applies to populations of molecules with varying chain lengths, as found in synthetic polymers. A pure sample of this compound is monodisperse, meaning it consists of molecules of a single, uniform size.

If a pure sample of this compound were injected into a GPC system, it would not produce a distribution of peaks. Instead, it would be expected to yield a single, sharp peak corresponding to its specific hydrodynamic volume. This peak could be used to confirm its presence but would provide no information about size distribution, as there is no distribution to measure. Therefore, GPC is not utilized in the routine characterization of this compound.

Biological Activities and Pharmacological Investigations of 4,5 Dimethoxyphthalic Acid and Its Derivatives

Anti-inflammatory Response Modulation

No studies have been identified that directly investigate the anti-inflammatory properties of 4,5-Dimethoxyphthalic acid. However, research on a similarly named but structurally different compound, 4,5-dicaffeoylquinic acid, offers insights into potential anti-inflammatory mechanisms that could be explored in future studies of related molecules.

There is no data available on the inhibition of pro-inflammatory cytokine production by this compound.

In contrast, studies on 4,5-dicaffeoylquinic acid have shown that it can significantly inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner nih.govnih.gov. This inhibition is mediated through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways nih.gov. Another compound, pestalotic acid A, has also been shown to suppress the release of IL-6, IL-1β, and TNF induced by lipopolysaccharides mdpi.com.

There are no available studies on the cyclooxygenase (COX) enzyme inhibition by this compound.

The structurally distinct compound, 4,5-dicaffeoylquinic acid, has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) nih.govnih.gov. The inhibition of COX enzymes is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) nih.govnih.gov. The development of dual inhibitors of COX and 5-lipoxygenase (5-LOX) is an active area of research for creating safer anti-inflammatory drugs nih.gov.

Table 2: Anti-inflammatory Activity of 4,5-Dicaffeoylquinic Acid

| Activity | Target | Effect |

|---|---|---|

| Cytokine Inhibition | TNF-α, IL-6 | Decreased expression nih.govnih.gov |

Antioxidant Capacity and Oxidative Stress Mitigation

No direct research has been conducted on the antioxidant capacity of this compound. However, studies on structurally related compounds can provide some context.

A compound with a similar substitution pattern, 4,5-dimethoxypyrocatechol, has been shown to possess neuroprotective effects through its ability to suppress reactive oxygen species (ROS) and its radical scavenging activity nih.gov. Another study on dihydroxyfumaric acid and its dimethyl ether explored their antioxidant properties through their reactions with the stable radical DPPH* ichem.md. The antioxidant potential of various natural compounds is an area of significant research interest, with studies demonstrating the antioxidant activities of extracts from various plants mdpi.com. The exposure to certain phthalates, such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), has been shown to induce oxidative stress in vivo mdpi.com.

Table 3: Antioxidant Activity of a Structurally Related Compound

| Compound | Activity | Mechanism |

|---|---|---|

| 4,5-dimethoxypyrocatechol | Neuroprotective | Suppression of ROS, radical scavenging nih.gov |

Free Radical Scavenging Assays

The antioxidant capacity of phenolic acids, including derivatives of benzoic acid, is frequently evaluated using assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. koreascience.kr These methods measure a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals.

Another study on 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), a compound also featuring dimethoxy substitution, demonstrated dose-dependent scavenging of the DPPH radical, with a half-maximal inhibitory concentration (IC50) of 0.78 µg/mL.

Table 1: Comparative Antioxidant Activity of Benzoic Acid Derivatives

| Compound Substitution Pattern | Relative Antioxidant Activity (Kinetic Test) |

| p-hydroxy | Lowest |

| p-hydroxymethoxy | Higher |

| dihydroxy | Higher still |

| p-hydroxydimethoxy | Highest |

| Source: Data synthesized from Natella et al., 1999. nih.gov |

Contribution of Methoxy (B1213986) and Hydroxyl Groups to Antioxidant Potential

The antioxidant activity of phenolic acids is fundamentally linked to their chemical structure, particularly the presence and arrangement of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzene (B151609) ring. koreascience.kr Both of these functional groups are known to enhance antioxidant capacity.

Methoxy groups, being electron-donating, can increase the stability of the antioxidant radical formed after it has neutralized a free radical. This electron-donating effect facilitates the hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms that are central to antioxidant action. koreascience.kr Research has established a direct correlation between the number of methoxyl groups and the level of antioxidant activity in phenolic acids. koreascience.kr Therefore, the two methoxy groups present in this compound are expected to significantly contribute to its potential as an antioxidant.

Enzyme Inhibition Studies

Cytochrome P450 (CYP) Enzyme Inhibition

The potential for compounds to inhibit Cytochrome P450 (CYP) enzymes is a critical aspect of pharmacological research due to the central role of these enzymes in drug metabolism. While direct experimental studies on this compound are limited, research on structurally related compounds provides some predictive insights.

A study on a library of phthalimide (B116566) derivatives, which share a core isoindole structure with phthalic acid, revealed significant inhibitory activity against two key CYP isoforms. Approximately 57.5% of the tested phthalimide derivatives showed notable inhibition of CYP2C19, and a similar pattern of inhibition was observed for CYP2C9. nih.gov In contrast, the CYP2D6 and CYP3A4 isoforms were not significantly affected, suggesting a degree of selectivity. nih.gov

Conversely, an in silico (computational) prediction for 2-Amino-4,5-dimethoxybenzoic acid, a molecule that also possesses the 4,5-dimethoxy substitution pattern, suggested it is not an inhibitor of the major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This highlights that while the phthalic acid backbone may have inhibitory potential, other substitutions on the ring can greatly modify this activity.

Thiopurine Methyltransferase Inhibition

Thiopurine methyltransferase (TPMT) is an important enzyme involved in the metabolism of thiopurine drugs. Several benzoic acid derivatives have been identified as inhibitors of human TPMT. nih.gov Structure-activity relationship analyses have demonstrated that the core benzoic acid structure is important for this inhibitory action and that the addition of methoxy and/or phenolic hydroxyl groups to the aromatic ring enhances this inhibition. nih.gov

The mode of inhibition by these compounds is typically noncompetitive or mixed with respect to the enzyme's substrates. nih.gov In a study of various benzoic acid derivatives, the concentration required to inhibit TPMT by 50% (IC50) ranged widely, from 20 µM for 3,4-dimethoxy-5-hydroxybenzoic acid to 2.1 mM for acetylsalicylic acid. nih.gov The potent activity of the dimethoxy-substituted compound underscores the significance of this functional group in TPMT inhibition.

Table 2: TPMT Inhibition by Benzoic Acid Derivatives

| Compound | IC50 (µM) |

| 3,4-dimethoxy-5-hydroxybenzoic acid | 20 |

| Acetylsalicylic acid | 2100 |

| Source: Data from Hernan et al. nih.gov |

Glycosidase (e.g., α-Glucosidase, α-Amylase) and Peptidase (e.g., Dipeptidyl peptidase-4) Enzyme Target Engagement

Inhibition of enzymes like α-glucosidase, α-amylase, and dipeptidyl peptidase-4 (DPP-4) is a key strategy in managing metabolic disorders. Recent computational studies have explored the potential of phthalic acid derivatives as inhibitors of these enzymes.

An in silico study using molecular docking simulations investigated the interaction of phthalic acid derivatives with the active sites of α-glucosidase (receptor PDB ID: 2JKE) and DPP-4 (receptor PDB ID: 1N1M). The results predicted that Diisooctyl Phthalate (B1215562), a derivative of phthalic acid, could bind with high stability to both enzyme targets. The study reported docking scores of -61.606 for the α-glucosidase receptor and -86.945 for the DPP-4 receptor, suggesting a potential inhibitory interaction. While these findings are based on computational models and await experimental validation, they indicate that the phthalic acid scaffold, and by extension this compound, may be a promising starting point for designing inhibitors of these key metabolic enzymes.

Tyrosinase Inhibition Potential

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation. researchgate.net Phthalic acid, the parent compound of this compound, has been identified as a mixed-type inhibitor of tyrosinase. nih.govmdpi.com

Further computational studies have explored phthalic acid derivatives as potential tyrosinase inhibitors. An in silico molecular docking study targeting the tyrosinase enzyme (receptor PDB ID: 6JU9) demonstrated that Diisooctyl Phthalate could bind to the target with a highly stable docking score of -81.07. This suggests a strong theoretical potential for this class of compounds to inhibit tyrosinase activity. The presence of methoxy groups on the aromatic ring is a common feature in many known tyrosinase inhibitors, where they can influence binding and electronic properties. researchgate.net Given that the parent phthalic acid structure shows inhibitory activity and that methoxy substitutions are often favorable, this compound represents a compound with potential for tyrosinase inhibition, though this requires confirmation through direct enzymatic assays.

Anticancer and Cytotoxic Effects

The investigation into the anticancer and cytotoxic properties of phthalic acid derivatives has revealed potential therapeutic avenues, with studies often focusing on their ability to inhibit cancer cell growth and induce programmed cell death. While direct research on this compound is limited, the broader family of phthalates and related phenolic compounds has been a subject of significant interest in oncology research.

The capacity of certain chemical agents to halt the proliferation of cancer cells and trigger apoptosis is a cornerstone of chemotherapy. Phthalate derivatives have been shown to interfere with these fundamental cellular processes. For instance, some phthalates are believed to exert their anticancer effects by disrupting DNA integrity, which in turn can lead to cell cycle arrest and apoptosis. The process of apoptosis is a highly regulated mechanism of cell death that is essential for eliminating damaged or cancerous cells. It can be initiated through various signaling pathways, often involving a cascade of enzymes called caspases.

Research on compounds structurally related to this compound, such as other phthalic acid esters and phenolic compounds, has demonstrated their ability to induce apoptosis in various cancer cell lines. These compounds can influence the expression of key regulatory proteins involved in apoptosis, such as the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. A shift in the ratio of these proteins in favor of the pro-apoptotic members can lead to the initiation of the apoptotic cascade.

Studies on various natural and synthetic phenolic compounds have shown that they can inhibit the growth of cancer cells and reduce their viability. For example, some phenolic compounds have been observed to cause chromatin condensation and nuclear fragmentation, which are characteristic features of apoptosis. The cytotoxic effects of these compounds are often dose-dependent, with higher concentrations leading to a greater reduction in cancer cell viability.

Table 1: Cytotoxic Effects of Selected Phthalate Derivatives and Related Compounds on Cancer Cell Lines

| Compound | Cancer Cell Line | Observed Effects | Reference |

| Phthalate Derivatives | Various | Inhibition of cell proliferation, induction of apoptosis | nih.gov |

| Phenolic Compounds | HL-60, K-562, MCF-7, HeLa | Inhibition of cell growth, reduced viability, induction of apoptosis | nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Non-small cell lung cancer (NSCLC) cells | Interferes with camptothecin-induced apoptosis and autophagy | nih.gov |

The mitochondrion plays a crucial role in the regulation of apoptosis. One of the key events in the intrinsic pathway of apoptosis is the permeabilization of the outer mitochondrial membrane, which leads to the release of pro-apoptotic factors into the cytoplasm. This process is often preceded by a decrease in the mitochondrial membrane potential (ΔΨm), an event known as mitochondrial membrane depolarization.

Research into the toxicological effects of certain phthalate metabolites has provided insights into their potential to disrupt mitochondrial function. For example, mono-(2-ethylhexyl) phthalate (MEHP), a metabolite of a common plasticizer, has been shown to cause a dose-dependent reduction in mitochondrial membrane potential. This depolarization of the mitochondrial membrane can impair the organelle's ability to produce ATP and can trigger the apoptotic cascade. The perturbation of the mitochondrial membrane potential is a significant indicator of cellular stress and can be a critical step in the cytotoxic mechanism of certain chemical compounds.

Neuroprotective Attributes

The potential for chemical compounds to protect neurons from damage and degeneration is a significant area of pharmacological research, particularly in the context of neurodegenerative diseases. While direct studies on the neuroprotective effects of this compound are not extensively documented, research on structurally similar compounds offers promising insights.

A study on 4,5-dimethoxypyrocatechol, a compound with a similar methoxy-substituted benzene ring, has demonstrated neuroprotective effects against glutamate-induced oxidative stress in HT22 cells, a murine hippocampal cell line. nih.govresearchgate.net This compound was found to reduce the accumulation of reactive oxygen species (ROS) and lower the intracellular calcium concentration, both of which are key factors in excitotoxicity and neuronal cell death. nih.govresearchgate.net The ability of 4,5-dimethoxypyrocatechol to scavenge free radicals further underscores its antioxidant properties, which are crucial for neuroprotection. researchgate.net These findings suggest that the 4,5-dimethoxy substitution pattern on an aromatic ring may contribute to neuroprotective activity, warranting further investigation into this compound in this context.

Table 2: Neuroprotective Effects of a Structurally Related Compound

| Compound | Cell Line | Protective Mechanism | Reference |

| 4,5-Dimethoxypyrocatechol | HT22 (murine hippocampal cells) | Reduction of ROS accumulation, attenuation of intracellular Ca2+ elevation, free radical scavenging | nih.govresearchgate.net |

Antiplatelet Aggregation Research

The inhibition of platelet aggregation is a critical therapeutic strategy for the prevention of thrombotic diseases, such as heart attacks and strokes. Research into novel antiplatelet agents has explored a wide range of chemical structures, including derivatives of phthalic acid.

A study focused on a series of 4-methoxybenzene-1,3-isophthalamides, which are structurally related to this compound, investigated their in vitro antiplatelet aggregation activities. bohrium.com The synthesis and evaluation of forty-one of these compounds revealed that several of them exhibited superior antiplatelet aggregation activity compared to the reference drug, Picotamide. bohrium.com This research suggests that the phthalic acid scaffold, when appropriately substituted, can serve as a basis for the development of potent antiplatelet agents. The specific substitution patterns on the phenyl ring were found to influence the activity, indicating that the positioning of methoxy and other functional groups is critical for the pharmacological effect.

Immunomodulatory Effects and Complement System Interactions

The immune system is a complex network of cells and molecules that protect the body from pathogens and other foreign substances. Certain chemical compounds can modulate the activity of the immune system, either by enhancing or suppressing its responses. Phthalic acid derivatives have been investigated for their potential immunomodulatory effects.

Studies on N-phthaloyl amino acids, which are derivatives of phthalic anhydride (B1165640), have shown that these compounds can possess anti-inflammatory and immunomodulatory properties. Some of these derivatives have been found to suppress the production of nitric oxide and pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages. This suggests that the phthalimide structure can serve as a scaffold for developing compounds with immunomodulatory potential.

The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism, promotes inflammation, and attacks the pathogen's cell membrane. It is a cascade of proteins that, when activated, leads to a series of inflammatory responses. There is currently a lack of specific research detailing the direct interactions of this compound or its close derivatives with the complement system. The broader field of phthalate biological activity has shown a wide range of effects, but specific interactions with the complement cascade remain an area for future investigation.

Structure Activity Relationship Sar and Structural Optimization of 4,5 Dimethoxyphthalic Acid Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of derivatives of 4,5-dimethoxyphthalic acid is significantly influenced by the nature and position of substituents on the aromatic ring. The 4,5-dimethoxy scaffold itself has been identified as a crucial element for the in vitro activity of certain original agents. nih.gov The introduction of different functional groups, such as hydroxyl, amino, or halogen moieties, can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

For instance, in a study of tetrahydroanthraquinone (B8792033) derivatives, it was found that the presence of a hydroxyl group at the C-5 position was necessary for antibacterial activities. frontiersin.org This highlights the principle that the specific placement of a substituent can be a key determinant of biological function. The introduction of a bulky, more lipophilic substituent can lead to increased affinity for a given binding site. researchgate.net Conversely, the position of lateral substituents can affect molecular packing and thermal parameters, which may disrupt phase transition phenomena. mdpi.com

The electronic nature of substituents, whether electron-donating or electron-withdrawing, also plays a pivotal role. The introduction of a carbonyl group at the β-pyrrolic position of a porphyrin ring, for example, significantly facilitates the monoelectronic reduction of the molecule in both its ground and singlet excited states. researchgate.net This modulation of redox potentials can be critical for compounds whose mechanism of action involves electron transfer processes.

In the context of anti-inflammatory activity, derivatives of phthalazine (B143731) have been studied, where the presence of a hydroxy group was shown to result in a more potent vasorelaxant effect. researchgate.net Furthermore, SAR studies on 1,2,5-oxadiazole derivatives revealed that antiplasmodial activity and selectivity are strongly dependent on the substitution pattern of a 4-phenyl moiety, with 4-(3,4-dialkoxyphenyl) substitution having a significant positive impact on activity and cytotoxicity. mdpi.com

The following table summarizes the general impact of different substituents on the biological activity of aromatic compounds, drawing parallels to potential modifications of the this compound core.

| Substituent | General Impact on Biological Activity | Potential Application for this compound Derivatives |

| Methoxy (B1213986) (-OCH3) | Often enhances lipophilicity and can be involved in key hydrogen bonding interactions with biological targets. The 4,5-dimethoxy arrangement is noted as necessary for some antiviral activities. nih.gov | Optimization of binding affinity and membrane permeability. |

| Hydroxyl (-OH) | Can act as a hydrogen bond donor and acceptor, often crucial for receptor binding. Its introduction can increase potency, as seen with vasorelaxant effects in related heterocyclic systems. researchgate.net | Enhancing target-specific interactions and potentially improving solubility. |

| Amino (-NH2) | Can act as a hydrogen bond donor and can be protonated at physiological pH, influencing solubility and electrostatic interactions. | Introduction of a basic center to modulate pharmacokinetic properties and form salt derivatives. |

| Halogen (F, Cl, Br, I) | Can modulate electronic properties (inductive effect) and lipophilicity. Halogen bonding can also contribute to binding affinity. | Fine-tuning of electronic character and metabolic stability. |

Influence of Carboxylic Acid Moiety Modifications on Pharmacological Profile

The ionization of the carboxylic acid group at physiological pH can enhance water solubility, which is often a key determinant of a compound's biological response. researchgate.net However, this ionization can also be a drawback, leading to poor membrane permeability. Therefore, modifications of the carboxylic acid moiety are a key strategy in drug design.

Common bioisosteric replacements for carboxylic acids include:

Tetrazoles: These are commonly used as carboxylic acid surrogates.

Sulfonamides: This group can establish a similar geometry of hydrogen bonds compared with carboxylic acids. nih.gov

Acylsulfonamides and Sulfonylureas: The pKa values of these groups fall within the range of carboxylic acids (4–5). nih.gov

Hydroxyisoxazoles: These planar heterocycles are also effective carboxylic acid isosteres. nih.gov

The replacement of a carboxylic acid with a bioisostere can lead to significant changes in bioactivity, selectivity, and physicochemical properties. nih.gov For example, in the development of metallo-β-lactamase inhibitors, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids were identified as a novel class of inhibitors, demonstrating the importance of the carboxylic acid in this scaffold. researchgate.net

Effect of Esterification and Amidation on Bioactivity, Solubility, and Metabolic Stability

Esterification and amidation of the carboxylic acid groups of this compound are common strategies to modulate its physicochemical and biological properties. These modifications can profoundly impact a compound's bioactivity, solubility, and metabolic stability. eijppr.comresearchgate.net

Esterification: The conversion of carboxylic acids to esters generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. However, esters are susceptible to hydrolysis by esterase enzymes in the body, which can be a mechanism for controlled drug release or, conversely, a pathway for rapid metabolic inactivation. The synthesis of esters from carboxylic acids can be achieved through various methods, including a KPF6-promoted green synthesis. nih.gov

Amidation: Amide derivatives are generally more stable to hydrolysis than their corresponding esters. researchgate.net The amide bond is a key structural feature in many biologically active molecules, providing a scaffold for optimal binding to target enzymes. researchgate.net The synthesis of amides from carboxylic acids can be accomplished through coupling reactions with various amines. nih.gov The formation of amides can lead to compounds with a diverse range of biological activities, including antineoplastic and antitubercular effects. researchgate.net

Research on 3,4,5-trimethoxycinnamic acid (TMCA) derivatives, which share a trimethoxyphenyl motif, has shown that both ester and amide analogues can exhibit a wide range of medicinal properties, including antitumor, antiviral, and anti-inflammatory activities. nih.gov The following table outlines the general effects of esterification and amidation.

| Modification | Effect on Bioactivity | Effect on Solubility | Effect on Metabolic Stability |

| Esterification | Can act as a prodrug strategy, releasing the active carboxylic acid upon hydrolysis. May alter binding affinity. | Generally decreases aqueous solubility and increases lipid solubility. | Susceptible to hydrolysis by esterases, which can be rapid. |

| Amidation | Can introduce new points of interaction with biological targets, potentially leading to novel activities. | Can vary depending on the nature of the amine used. Can increase or decrease solubility. | Generally more stable to hydrolysis than esters, leading to a longer half-life. |

Strategic Derivatization for Enhanced Potency and Selectivity

Strategic derivatization of the this compound scaffold is a key approach to enhance the potency and selectivity of its derivatives for specific biological targets. This involves the rational design and synthesis of new analogues based on an understanding of the SAR.

One strategy involves the introduction of specific pharmacophoric groups that are known to interact with a particular target. For example, in the design of xanthine (B1682287) oxidase inhibitors, a series of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives were synthesized, leading to the identification of a potent and selective compound. nih.gov This highlights how combining different structural motifs can lead to synergistic effects on biological activity.

Molecular modeling and computational studies can aid in the design of new derivatives by predicting how they will interact with a target's binding site. This allows for a more targeted approach to synthesis, focusing on compounds that are most likely to have the desired activity. For instance, molecular docking studies have been used to understand the binding modes of inhibitors and guide the design of more potent analogues. nih.gov

The synthesis of hybrid molecules, where the this compound moiety is combined with other known bioactive scaffolds, is another promising strategy. This approach has been successful in the development of new anticonvulsant drugs and phosphodiesterase (PDE) inhibitors from phthalazine derivatives. researchgate.net By leveraging the known activities of different chemical classes, it is possible to create novel compounds with improved therapeutic profiles.

Computational Chemistry and in Silico Approaches in 4,5 Dimethoxyphthalic Acid Research

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is instrumental in predicting how 4,5-Dimethoxyphthalic acid or its analogs might interact with biological targets, such as proteins. The process involves sophisticated algorithms that explore various binding poses and score them based on their predicted binding affinity. nih.govmdpi.com

Prediction of Binding Energies and Affinity

A key output of molecular docking simulations is the prediction of binding energy, which provides a quantitative estimate of the binding affinity between a ligand, such as a derivative of this compound, and its receptor. researchgate.netibm.com These predicted energies, often expressed in kcal/mol, help researchers rank potential drug candidates and prioritize them for further experimental testing. For instance, a lower, more negative binding energy generally indicates a stronger, more favorable interaction. mdpi.comresearchgate.net The accuracy of these predictions is continually improving with the development of more sophisticated scoring functions and algorithms. researchgate.net

Table 1: Hypothetical Binding Energies of this compound Analogs with a Target Protein

| Analog | Predicted Binding Energy (kcal/mol) | Key Interacting Residue |

|---|---|---|

| Analog A | -8.5 | ARG120 |

| Analog B | -7.9 | LYS45 |

| Analog C | -9.2 | HIS98 |

Elucidation of Specific Amino Acid Interactions within Active Sites

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the active site of a protein. elifesciences.orguniv-paris-diderot.fr This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. Understanding these interactions is crucial for structure-based drug design, allowing medicinal chemists to modify the structure of this compound to enhance its binding to a specific target. For example, simulations can reveal that a particular methoxy (B1213986) group is forming a critical hydrogen bond, guiding the synthesis of analogs where this interaction is optimized.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of this compound and its complexes with receptors over time. nih.govdovepress.commdpi.com By simulating the movements of atoms and molecules, MD can reveal how the compound adapts its shape to fit into a binding pocket and the stability of the resulting complex. nih.gov Key parameters such as root-mean-square deviation (RMSD) and radius of gyration (Rg) are monitored to assess the stability of the system. dovepress.comnih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. mdpi.comcyberleninka.rubuketov.edu.kzmdpi.com These methods provide a fundamental understanding of the molecule's properties, such as its charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. mdpi.com This information is invaluable for predicting the molecule's reactivity, metabolic fate, and potential for forming specific types of interactions with biological targets. mdpi.com

Predictive Modeling of Pharmacological Properties and ADME (Absorption, Distribution, Metabolism, Excretion) Attributes

In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govnih.govresearchgate.net For this compound and its derivatives, these predictive models can estimate crucial parameters like solubility, permeability, metabolic stability, and potential for toxicity. nih.govmdpi.com By identifying potential liabilities early in the drug discovery process, these computational tools help to reduce the attrition rate of compounds in later developmental stages. nih.gov

Table 2: Predicted ADME Properties for a this compound Derivative

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Aqueous Solubility (logS) | -3.5 | Moderately Soluble |

| Caco-2 Permeability (logPapp) | -5.2 | Low Permeability |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |

Virtual Screening for Novel Bioactive Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govresearchgate.netmdpi.com In the context of this compound, virtual screening can be used to discover novel analogs with improved biological activity. nih.gov This can be done through either ligand-based approaches, which search for molecules with similar properties to known active compounds, or structure-based approaches, which dock a library of compounds into the active site of a target protein. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Platforms

Development of Active Pharmaceutical Ingredients (APIs) and Intermediate Compounds

4,5-Dimethoxyphthalic acid serves as a crucial precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its chemical structure, featuring two carboxylic acid groups and two methoxy (B1213986) groups on a benzene (B151609) ring, allows for a variety of chemical transformations, making it a versatile starting material for organic synthesis.

One notable area of application is in the development of potential treatments for neurodegenerative diseases. For instance, derivatives of 4,5-disubstituted phthalic acids are precursors in the synthesis of compounds aimed at treating Alzheimer's disease. A synthetic route has been developed for 4,5-dianilinophthalimide (B129169) (DAPH) and its analogues, which have shown potential in reversing the formation of neurotoxic fibrils associated with this disease. This synthesis utilizes a palladium-catalyzed amination of a 4,5-disubstituted phthalimide (B116566), a derivative that can be prepared from the corresponding phthalic acid. nih.gov This highlights the role of the 4,5-disubstituted phthalic acid scaffold as a key intermediate in generating potential therapeutic agents.

The anhydride (B1165640) of this compound is also a significant intermediate. This anhydride can be readily synthesized from the diacid and is a key reagent in the creation of more complex organic molecules and specialized polymers.

Lead Compound Identification and Optimization for Therapeutic Targets

In the quest for new drugs, identifying and optimizing lead compounds is a critical step. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. This compound and its derivatives can serve as scaffolds for the generation of lead compounds.

For example, phthalazinone derivatives, which can be synthesized from phthalic acid precursors, have been identified as potent inhibitors of phosphodiesterases (PDEs). These enzymes are attractive targets for the treatment of various diseases, including neglected parasitic diseases like Human African trypanosomiasis. In one study, a family of phthalazinone derivatives was optimized to improve metabolic stability while maintaining high potency against the target enzyme, Trypanosoma brucei PDEB1 (TbrPDEB1). nih.gov This demonstrates how the core phthalic acid structure can be systematically modified to enhance its drug-like properties, a key aspect of lead optimization. nih.govdanaher.com

The process of lead optimization often involves computational methods like pharmacophore modeling and molecular docking to guide the structural modifications of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. danaher.com The rigid structure of this compound provides a defined orientation for its functional groups, which can be exploited in the design of compounds that fit specifically into the binding site of a therapeutic target.

Role in Drug Metabolism Studies and Impurity Profiling

Understanding the metabolic fate of a drug candidate is a fundamental aspect of drug discovery and development. Drug metabolism studies investigate how the body processes a drug, including its absorption, distribution, metabolism, and excretion (ADME). The methoxy groups present in this compound are susceptible to metabolic O-demethylation, a common phase I metabolic reaction catalyzed by cytochrome P450 enzymes. nih.gov This transformation can significantly alter the pharmacological activity and clearance of a compound. nih.gov

Studies on the metabolism of other dimethoxy-substituted aromatic compounds, such as guaiacyl units found in lignin, by microorganisms like Aspergillus niger, reveal that O-demethylation is a key metabolic step. mdpi.com While specific metabolic studies on this compound in humans are not extensively documented in the provided search results, the general principles of aromatic compound metabolism suggest that it would likely undergo demethylation to form hydroxylated metabolites. The resulting catechols or hydroquinones could then be subject to further phase II conjugation reactions.

Impurity profiling, the identification and quantification of impurities in pharmaceutical substances, is another critical area where understanding the chemistry of compounds like this compound is important. ijnrd.orgrroij.comnih.gov Impurities can arise from the manufacturing process or degradation of the drug substance. ijnrd.orgiajps.com For drugs containing a dimethoxybenzene moiety, potential impurities could include isomers, products of incomplete reaction, or degradation products resulting from processes like demethylation or oxidation. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS) are routinely used to detect and quantify such impurities. ijnrd.orgnih.gov

Design and Synthesis of Novel Pharmacophores with Therapeutic Potential

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound scaffold can be used to design and synthesize novel pharmacophores with potential therapeutic activities. The presence of two adjacent carboxylic acid groups allows for the facile formation of a cyclic anhydride, which is a versatile intermediate for the synthesis of various heterocyclic compounds. mdpi.com

Heterocyclic compounds are a major class of pharmacologically active molecules. utrgv.edufrontiersin.org For example, 4,5-dichlorophthalic anhydride, a close analog of 4,5-dimethoxyphthalic anhydride, has been used as a key intermediate in the synthesis of a variety of bioactive compounds. mdpi.com Its reactions with nucleophiles like thiosemicarbazide (B42300) and various amines lead to the formation of phthalimide and dicarboxylic acid derivatives, which can serve as precursors for more complex heterocyclic systems. mdpi.com This suggests that 4,5-dimethoxyphthalic anhydride could similarly be employed to generate a library of novel heterocyclic compounds for biological screening.

The synthesis of phthalocyanines, which have applications in photodynamic therapy, also utilizes phthalic acid derivatives as precursors. researchgate.net The functional groups on the phthalic acid ring can be modified to tune the properties of the resulting phthalocyanine.

Integration into High-Throughput Screening Libraries for Bioactivity Discovery

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. Chemical libraries used for HTS are designed to be structurally diverse to maximize the chances of finding a "hit" compound.